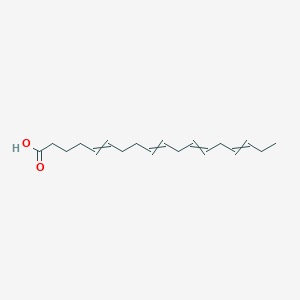
Lithium (3-cyanopyridin-4-yl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (3-cyanopyridin-4-yl)methanide is an organolithium compound that features a lithium atom bonded to a 3-cyanopyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.
化学反応の分析
Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.
Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.
科学的研究の応用
Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.
類似化合物との比較
- Lithium (2-cyanopyridin-4-yl)methanide
- Lithium (3-cyanopyridin-2-yl)methanide
- Lithium (4-cyanopyridin-3-yl)methanide
Comparison: Lithium (3-cyanopyridin-4-yl)methanide is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
109355-91-1 |
|---|---|
分子式 |
C7H5LiN2 |
分子量 |
124.1 g/mol |
IUPAC名 |
lithium;4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1 |
InChIキー |
LPHJATWCGAAMJB-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]C1=C(C=NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
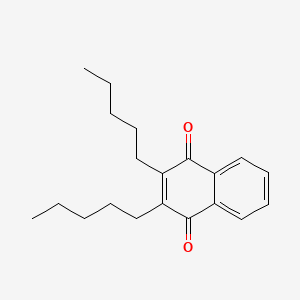
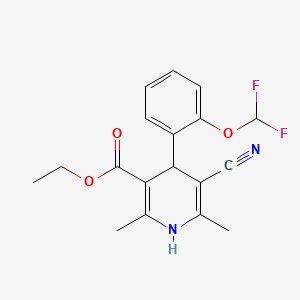
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
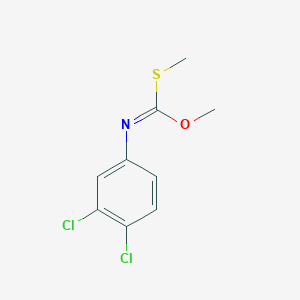
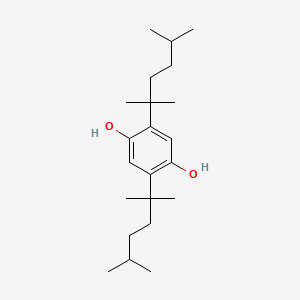
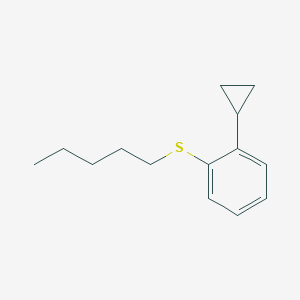
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
